3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, also known as FPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPMP is a pyridazine derivative that belongs to the class of piperazine compounds.
Mechanism of Action
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has also been shown to reduce drug-seeking behavior and alcohol consumption in animal models. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been shown to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and behavior. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Advantages and Limitations for Lab Experiments
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several advantages for lab experiments. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a highly selective antagonist of the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is also a selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of reward and motivation. However, 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has some limitations for lab experiments. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has low solubility in water, which makes it difficult to use in some experiments. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is also relatively expensive compared to other research compounds.
Future Directions
There are several future directions for research on 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine. One direction is to study the effects of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Another direction is to study the effects of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine on different animal models of psychiatric disorders, such as depression and schizophrenia. Another direction is to develop new synthesis methods for 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine that improve the yield and purity of the compound. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine as a potential therapeutic agent for psychiatric disorders.
Conclusion
In conclusion, 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has also been shown to have potential as a treatment for drug addiction and alcoholism. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine acts as a selective antagonist of the 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, including studying its effects on other neurotransmitter systems in the brain and developing new synthesis methods for the compound.
Synthesis Methods
The synthesis of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves the reaction of 3-(4-bromomethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine with 3-fluorobenzylpiperazine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been extensively studied in scientific research due to its potential therapeutic properties. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has also been shown to have potential as a treatment for drug addiction and alcoholism. 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been studied for its effects on the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
3-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-16-4-1-3-15(13-16)14-23-9-11-24(12-10-23)17-5-6-18(22-21-17)25-8-2-7-20-25/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEAZGNOQODITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine |
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